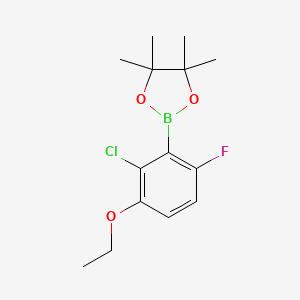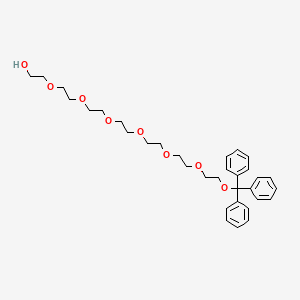![molecular formula C42H52Cl2FeN2 B14019323 2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron](/img/structure/B14019323.png)
2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron is a coordination compound that features a phenanthroline ligand substituted with triisopropylphenyl groups and coordinated to an iron center with two chloride ions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron typically involves the following steps:
Ligand Synthesis: The phenanthroline ligand is first synthesized and then substituted with triisopropylphenyl groups. This can be achieved through a series of organic reactions, including Friedel-Crafts alkylation.
Coordination to Iron: The substituted phenanthroline ligand is then reacted with an iron salt, such as iron(II) chloride, under inert atmosphere conditions to form the final coordination compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron can undergo various chemical reactions, including:
Oxidation and Reduction: The iron center can participate in redox reactions, changing its oxidation state.
Substitution: The chloride ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out in solvents like dichloromethane or toluene, often under inert atmosphere conditions.
Major Products
Oxidation: Oxidized forms of the iron complex.
Reduction: Reduced forms of the iron complex.
Substitution: New coordination compounds with different ligands.
科学的研究の応用
2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling and polymerization reactions.
Biology: Investigated for its potential as a metallodrug due to its ability to interact with biological molecules.
Medicine: Explored for its anticancer properties and ability to act as a therapeutic agent.
Industry: Utilized in the development of new materials with unique electronic and magnetic properties.
作用機序
The mechanism by which 2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron exerts its effects involves coordination chemistry principles. The iron center can interact with various substrates, facilitating chemical transformations. The phenanthroline ligand provides stability and specificity to the complex, allowing it to target specific molecular pathways.
類似化合物との比較
Similar Compounds
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl: A phosphine ligand used in similar catalytic applications.
Dicyclohexyl(2’,4’,6’-triisopropyl-[1,1’-biphenyl]-2-yl)phosphine: Another phosphine ligand with similar steric properties.
Uniqueness
2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron is unique due to its combination of a phenanthroline ligand with bulky triisopropylphenyl groups, providing both electronic and steric effects that enhance its stability and reactivity in various chemical processes.
特性
分子式 |
C42H52Cl2FeN2 |
|---|---|
分子量 |
711.6 g/mol |
IUPAC名 |
2,9-bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron |
InChI |
InChI=1S/C42H52N2.2ClH.Fe/c1-23(2)31-19-33(25(5)6)39(34(20-31)26(7)8)37-17-15-29-13-14-30-16-18-38(44-42(30)41(29)43-37)40-35(27(9)10)21-32(24(3)4)22-36(40)28(11)12;;;/h13-28H,1-12H3;2*1H;/q;;;+2/p-2 |
InChIキー |
CHBSTRGCDSRIHJ-UHFFFAOYSA-L |
正規SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=C(C=C(C=C5C(C)C)C(C)C)C(C)C)C=C2)C(C)C.Cl[Fe]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


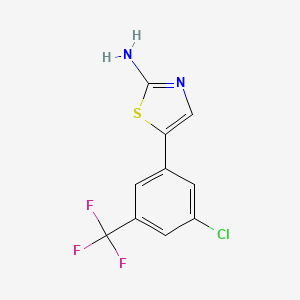
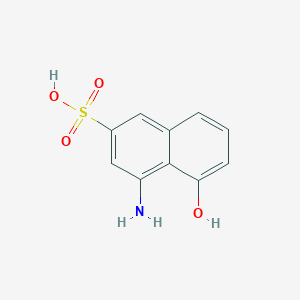
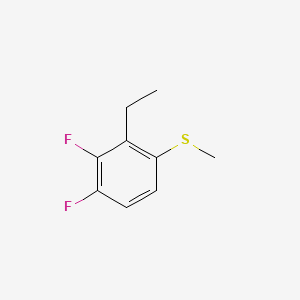
![1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14019264.png)
![10,16-bis[bis(3,5-ditert-butylphenyl)methyl]-12,14-dioxa-13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14019278.png)
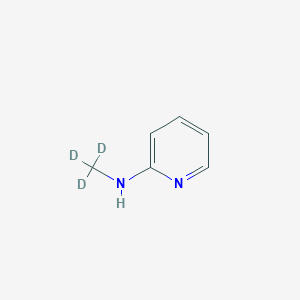
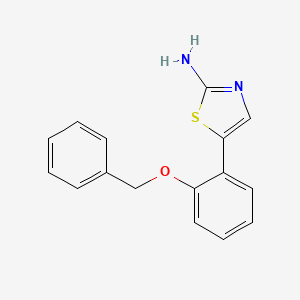
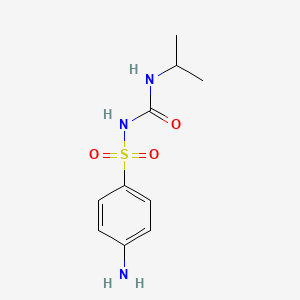
![o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate](/img/structure/B14019296.png)
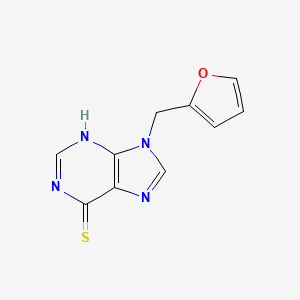
![2-[2-(Diaminomethylidene)hydrazono]propanoic acid](/img/structure/B14019307.png)
